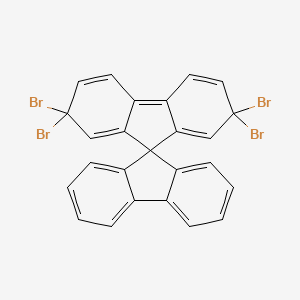
2,2,7,7-Tetrabromo-9,9-spirobifluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7,7-Tetrabromo-9,9-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural properties. This compound is characterized by the presence of four bromine atoms attached to the spirobifluorene core, which significantly influences its chemical behavior and applications. It is primarily used as a blue-emitting material in electroluminescent devices due to its high photoluminescence efficiency and good chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,7,7-Tetrabromo-9,9-spirobifluorene can be synthesized through the bromination of 9,9-spirobifluorene. The process involves using bromine as the oxidizing agent and iron (III) chloride as the catalyst. This reaction typically yields the desired compound in quantitative amounts . Another method involves the reaction of 2-bromobiphenyl Grignard reagent with 9-fluorenone to produce 9-(2-biphenyl)-9-fluorenol, which is then cyclized to form 9,9-spirobifluorene. This intermediate is subsequently brominated using sodium bromide and hydrogen peroxide in 1,2-dichloroethane to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of bromine and iron (III) chloride in a controlled environment ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,7,7-Tetrabromo-9,9-spirobifluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, allowing for further modification of the compound.
Oxidation and Reduction:
Common Reagents and Conditions
Bromination: Bromine and iron (III) chloride are commonly used for the bromination of 9,9-spirobifluorene.
Substitution: Various nucleophiles can be used to substitute the bromine atoms, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2,7,7-Tetrabromo-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its high photoluminescence efficiency and good chemical stability.
Semiconducting Molecules: The compound serves as an intermediate for the synthesis of semiconducting molecules and polymers with a spirobifluorene core, which are used in highly efficient OLEDs and perovskite solar cells.
Electroluminescent Devices: Its unique structural properties make it suitable for use in various electroluminescent devices.
Mecanismo De Acción
The mechanism by which 2,2,7,7-tetrabromo-9,9-spirobifluorene exerts its effects is primarily related to its structural properties. The spirobifluorene linkage in the molecule helps decrease crystallization tendency and increases color stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability, making it an effective material for use in electroluminescent devices.
Comparación Con Compuestos Similares
Similar Compounds
2,2,7,7-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene: This compound is used as a hole transport material in perovskite solar cells.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Another brominated compound with similar applications in organic electronics.
Uniqueness
2,2,7,7-Tetrabromo-9,9-spirobifluorene is unique due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents. These properties make it suitable for use in multi-layer devices fabricated by thermal cross-linking of cast films .
Propiedades
Fórmula molecular |
C25H14Br4 |
|---|---|
Peso molecular |
634.0 g/mol |
Nombre IUPAC |
2',2',7',7'-tetrabromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br4/c26-23(27)11-9-17-18-10-12-24(28,29)14-22(18)25(21(17)13-23)19-7-3-1-5-15(19)16-6-2-4-8-20(16)25/h1-14H |
Clave InChI |
IIONJHZOGUNXON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC(C=CC5=C6C4=CC(C=C6)(Br)Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















